molecular formula C12H12N2O2 B12936678 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde CAS No. 646071-63-8

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde

Cat. No.: B12936678
CAS No.: 646071-63-8
M. Wt: 216.24 g/mol
InChI Key: JPBMASNDMRNAAS-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is an organic compound that features an imidazole ring substituted with a methoxybenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzoic acid.

    Reduction: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of imidazole, including 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde, exhibit significant antimicrobial properties. A study highlighted the synthesis of 3-substituted imidazoles with promising in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring could enhance antibacterial efficacy while minimizing cytotoxic effects on human cells .

Anti-Cancer Potential
Compounds containing imidazole moieties are often investigated for their anti-cancer properties. For instance, certain derivatives have been shown to inhibit specific tyrosine kinases implicated in cancer progression, such as c-Abl and Bcr-Abl. These targets are crucial in the treatment of various neoplastic diseases, including leukemia. The synthesis of related compounds has been documented, suggesting that this compound could serve as a valuable intermediate in developing novel anticancer agents .

Materials Science

Organic Electronics
Imidazole-containing compounds have also been explored for their applications in organic electronics. The unique electronic properties of imidazole derivatives can be utilized in designing organic semiconductors and photovoltaic materials. The incorporation of this compound into polymer matrices may enhance charge transport properties, making it a candidate for further investigation in organic light-emitting diodes (OLEDs) and solar cells.

Organic Synthesis

Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation and reduction processes. For example, it can be used to synthesize more complex heterocycles through reactions with amines or alcohols. The ability to modify the imidazole and benzaldehyde components opens pathways for creating libraries of compounds with diverse biological activities .

Case Studies

Study Focus Findings
Study on Anti-MRSA ActivityInvestigated the antibacterial properties of imidazole derivativesIdentified several compounds with MIC values ≤ 0.25 µg/mL against MRSA
Cancer Treatment ResearchExplored tyrosine kinase inhibitors derived from imidazoleCompounds showed potential in treating leukemia by targeting c-Abl and Bcr-Abl
Organic Electronics DevelopmentExamined the use of imidazole derivatives in semiconductor applicationsEnhanced charge transport properties noted when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-Imidazol-1-yl)methyl)benzaldehyde
  • 4-((1H-Imidazol-1-yl)methoxy)benzaldehyde
  • 4-((1-Methyl-1H-imidazol-1-yl)methyl)benzaldehyde

Uniqueness

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is a compound characterized by the presence of both an imidazole ring and a benzaldehyde group. This unique structure suggests a potential for diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2OC_{11}H_{12}N_2O. Its structure can be represented as follows:

Structure C6H4(CHO)(OCH3)C3H3N2\text{Structure }\text{C}_6\text{H}_4(\text{CHO})(\text{OCH}_3)\text{C}_3\text{H}_3\text{N}_2

Target of Action

Imidazole derivatives, including this compound, have been shown to interact with various biological targets. These interactions can lead to significant changes in cellular processes. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which are critical for therapeutic effects.

Mode of Action

The compound's mechanism involves the modulation of biochemical pathways that are essential for cell survival and proliferation. It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways that are often upregulated in cancer cells or pathogens .

Biochemical Pathways

Research indicates that compounds with imidazole structures can affect several pathways, including:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis and function .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli8 µg/mL
Candida albicans32 µg/mL

The compound demonstrated significant antibacterial activity against MRSA and E. coli, highlighting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The observed IC50 values suggest that it effectively inhibits cell proliferation:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

These findings support further investigation into its potential as an anticancer drug .

Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of various imidazole derivatives, including this compound. The study found that this compound exhibited potent activity against MRSA with an MIC comparable to standard antibiotics, suggesting its viability as a new treatment option .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Properties

CAS No.

646071-63-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(3-methylimidazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-4-2-10(7-15)3-5-12/h2-7,9H,8H2,1H3

InChI Key

JPBMASNDMRNAAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1COC2=CC=C(C=C2)C=O

Origin of Product

United States

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